molecular formula C13H22O7S B13857793 Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate

Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate

Cat. No.: B13857793
M. Wt: 322.38 g/mol
InChI Key: DPMJUVHKJNMQMV-IJLUTSLNSA-N
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Description

Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with the molecular formula C15H26O7S. It is known for its role as an impurity in the synthesis of oseltamivir, a neuraminidase inhibitor used as an antiviral agent . This compound is characterized by its unique structural features, including a cyclohexene ring substituted with hydroxy, isopropoxy, and methylsulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate involves multiple steps. One common route includes the following steps :

    Starting Material: The synthesis begins with a cyclohexene derivative.

    Hydroxylation: Introduction of a hydroxy group at the 4th position.

    Isopropoxylation: Substitution of an isopropoxy group at the 3rd position.

    Methylsulfonylation: Addition of a methylsulfonyl group at the 5th position.

    Esterification: Formation of the ethyl ester at the carboxylate group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its role as an impurity in antiviral drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the context of its use and the specific biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its role as an impurity in oseltamivir synthesis further highlights its significance in pharmaceutical research .

Properties

Molecular Formula

C13H22O7S

Molecular Weight

322.38 g/mol

IUPAC Name

ethyl (3R,4R,5R)-4-hydroxy-5-methylsulfonyloxy-3-propan-2-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C13H22O7S/c1-5-18-13(15)9-6-10(19-8(2)3)12(14)11(7-9)20-21(4,16)17/h6,8,10-12,14H,5,7H2,1-4H3/t10-,11-,12-/m1/s1

InChI Key

DPMJUVHKJNMQMV-IJLUTSLNSA-N

Isomeric SMILES

CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OS(=O)(=O)C)O)OC(C)C

Canonical SMILES

CCOC(=O)C1=CC(C(C(C1)OS(=O)(=O)C)O)OC(C)C

Origin of Product

United States

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